molecular formula C9H10N4O B2959790 1-(4-ethoxyphenyl)-1H-tetrazole CAS No. 157124-43-1

1-(4-ethoxyphenyl)-1H-tetrazole

Cat. No.: B2959790
CAS No.: 157124-43-1
M. Wt: 190.206
InChI Key: WEQJMUDQTPVCMT-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-ethoxyphenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-ethoxyphenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-1H-tetrazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-methoxyphenyl)-1H-tetrazole: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-chlorophenyl)-1H-tetrazole: Contains a chlorine atom instead of an ethoxy group.

    1-(4-nitrophenyl)-1H-tetrazole: Features a nitro group in place of the ethoxy group.

Uniqueness: 1-(4-ethoxyphenyl)-1H-tetrazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJMUDQTPVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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